2-[(3-aminophenyl)formamido]-N-methylacetamide
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Overview
Description
2-[(3-aminophenyl)formamido]-N-methylacetamide is an organic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of an amide group, an aromatic amine, and a formamido group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-aminophenyl)formamido]-N-methylacetamide typically involves the reaction of 3-nitrobenzoyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(3-aminophenyl)formamido]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(3-aminophenyl)formamido]-N-methylacetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(3-aminophenyl)formamido]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-[(3-aminophenyl)formamido]acetamide: Similar structure but lacks the N-methyl group.
3-[(2-aminophenyl)formamido]-N-hydroxypropanamide: Contains an additional hydroxy group and a different substitution pattern on the aromatic ring.
Uniqueness
2-[(3-aminophenyl)formamido]-N-methylacetamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and interaction with biological targets. This structural feature may enhance its solubility, stability, and overall efficacy in various applications .
Properties
IUPAC Name |
3-amino-N-[2-(methylamino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(14)6-13-10(15)7-3-2-4-8(11)5-7/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFRECYDZQFIAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)C1=CC(=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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